Mezlocillin sodium
Overview
Description
Mezlocillin sodium is a broad-spectrum penicillin antibiotic derived from ampicillin. It is particularly effective against both Gram-negative and some Gram-positive bacteria. Unlike many other extended-spectrum penicillins, this compound is excreted by the liver, making it useful for treating biliary tract infections such as ascending cholangitis .
Mechanism of Action
Target of Action
Mezlocillin sodium primarily targets penicillin-binding proteins (PBPs) located inside the bacterial cell wall . These proteins play a crucial role in the synthesis of the bacterial cell wall, which is essential for the survival and growth of bacteria.
Mode of Action
This compound, like all other beta-lactam antibiotics, inhibits the third and last stage of bacterial cell wall synthesis by binding to PBPs . This interaction disrupts the normal synthesis process, leading to changes in the bacterial cell wall structure.
Pharmacokinetics
The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). It is excreted by the liver, making it useful for biliary tract infections . The protein binding of this compound ranges from 16–59%, and it undergoes hepatic metabolism (20–30%). The elimination half-life is 1.3–4.4 hours, and it is excreted through renal (50%) and biliary routes .
Result of Action
The result of this compound’s action is the lysis of the bacterial cell. By inhibiting cell wall synthesis, the bacterial cell becomes more susceptible to osmotic pressure. This ultimately leads to cell lysis, killing the bacteria and helping to clear the infection .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its excretion by the liver makes it particularly effective in treating biliary tract infections . Additionally, the presence of beta-lactamases in the environment can affect the stability and efficacy of this compound. This compound is stable against hydrolysis by a variety of beta-lactamases, including penicillinases, cephalosporinases, and extended-spectrum beta-lactamases .
Biochemical Analysis
Biochemical Properties
Mezlocillin sodium has in vitro activity against gram-positive and gram-negative aerobic and anaerobic bacteria . The bactericidal activity of this compound results from the inhibition of cell wall synthesis and is mediated through this compound binding to penicillin binding proteins (PBPs) .
Cellular Effects
By binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, this compound inhibits the third and last stage of bacterial cell wall synthesis . Cell lysis is then mediated by bacterial cell wall autolytic enzymes such as autolysins; it is possible that this compound interferes with an autolysin inhibitor .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall . This binding inhibits the third and last stage of bacterial cell wall synthesis, leading to cell lysis .
Metabolic Pathways
The clearance of this compound involves multiple pathways including renal clearance and biliary excretion, and renal clearance is the most important clearance pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions
Mezlocillin sodium can be synthesized through the reaction of ampicillin with chlorocarbamate in the presence of triethylamine. The chlorocarbamate itself is prepared from ethylenediamine by reacting with phosgene to form cyclic urea, followed by monoamide formation with methanesulfonyl chloride, and then reacting the other nitrogen atom with phosgene and trimethylsilylchloride .
Industrial Production Methods
Industrial production of this compound involves the acylation of ampicillin with chlorocarbamate in the presence of triethylamine. Acetone is often added during the acylation process to improve the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Mezlocillin sodium undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using potassium hydrogen peroxomonosulfate in aqueous solutions.
Substitution: The compound can participate in substitution reactions, particularly involving its beta-lactam ring.
Common Reagents and Conditions
Oxidation: Potassium hydrogen peroxomonosulfate is commonly used as an oxidizing agent.
Substitution: Various nucleophiles can be used to substitute the beta-lactam ring under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of sulfoxides and sulfones .
Scientific Research Applications
Mezlocillin sodium has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study beta-lactam antibiotics and their interactions with various reagents.
Biology: Employed in studies involving bacterial cell wall synthesis and the mechanisms of antibiotic resistance.
Medicine: Used to treat serious Gram-negative infections of the lungs, urinary tract, and skin.
Industry: Utilized in the production of pharmaceutical formulations for treating bacterial infections.
Comparison with Similar Compounds
Mezlocillin sodium is part of the acylureido penicillin class of antibiotics, which includes other compounds such as azlocillin and piperacillin. Compared to these similar compounds, this compound has a unique profile:
Azlocillin: Similar to mezlocillin but lacks the methylation step in its synthesis.
Piperacillin: Another acylureido penicillin with a broader spectrum of activity, particularly against Pseudomonas aeruginosa.
This compound’s uniqueness lies in its hepatic excretion, making it particularly useful for treating biliary tract infections .
Properties
CAS No. |
42057-22-7 |
---|---|
Molecular Formula |
C21H25N5NaO8S2 |
Molecular Weight |
562.6 g/mol |
IUPAC Name |
sodium;(2S,5R,6R)-3,3-dimethyl-6-[[(2R)-2-[(3-methylsulfonyl-2-oxoimidazolidine-1-carbonyl)amino]-2-phenylacetyl]amino]-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C21H25N5O8S2.Na/c1-21(2)14(18(29)30)26-16(28)13(17(26)35-21)22-15(27)12(11-7-5-4-6-8-11)23-19(31)24-9-10-25(20(24)32)36(3,33)34;/h4-8,12-14,17H,9-10H2,1-3H3,(H,22,27)(H,23,31)(H,29,30);/t12-,13-,14+,17-;/m1./s1 |
InChI Key |
SGVORSZSYKDVFT-ZBJAFUORSA-N |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)NC(=O)N4CCN(C4=O)S(=O)(=O)C)C(=O)O)C.[Na] |
SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)NC(=O)N4CCN(C4=O)S(=O)(=O)C)C(=O)[O-])C.[Na+] |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)NC(=O)N4CCN(C4=O)S(=O)(=O)C)C(=O)O)C.[Na] |
42057-22-7 | |
Pictograms |
Health Hazard |
Synonyms |
Bay f 1353 Bay-f 1353 Bayf 1353 Baypen Melocin Meslocillin Mezlin Mezlocillin Mezlocillin Sodium Mezlocilline Sodium, Mezlocillin |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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